molecular formula C11H25N3 B11901570 2-(1,4-Diazepan-1-yl)-N,N-diethylethanamine CAS No. 874801-71-5

2-(1,4-Diazepan-1-yl)-N,N-diethylethanamine

Cat. No.: B11901570
CAS No.: 874801-71-5
M. Wt: 199.34 g/mol
InChI Key: ZKMHGWWZFSFUMK-UHFFFAOYSA-N
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Description

2-(1,4-Diazepan-1-yl)-N,N-diethylethanamine is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Diazepan-1-yl)-N,N-diethylethanamine typically involves the reaction of 1,4-diazepane with N,N-diethylethanamine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the 1,4-diazepane, followed by nucleophilic substitution with N,N-diethylethanamine .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. detailed industrial methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Diazepan-1-yl)-N,N-diethylethanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where the diazepane ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as alkyl halides, amines, and alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(1,4-Diazepan-1-yl)-N,N-diethylethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,4-Diazepan-1-yl)-N,N-diethylethanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,4-Diazepan-1-yl)-6-isopropyl-4-pyrimidinol
  • 2-(4-Benzyl-1,4-diazepan-1-yl)-N-(4,5-dihydro-1-phenyl[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamide

Uniqueness

2-(1,4-Diazepan-1-yl)-N,N-diethylethanamine is unique due to its specific structure, which allows it to interact with a variety of molecular targets.

Properties

CAS No.

874801-71-5

Molecular Formula

C11H25N3

Molecular Weight

199.34 g/mol

IUPAC Name

2-(1,4-diazepan-1-yl)-N,N-diethylethanamine

InChI

InChI=1S/C11H25N3/c1-3-13(4-2)10-11-14-8-5-6-12-7-9-14/h12H,3-11H2,1-2H3

InChI Key

ZKMHGWWZFSFUMK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1CCCNCC1

Origin of Product

United States

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